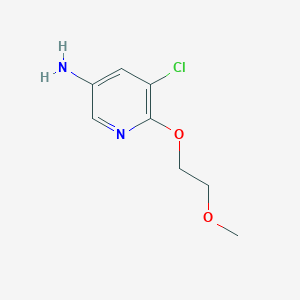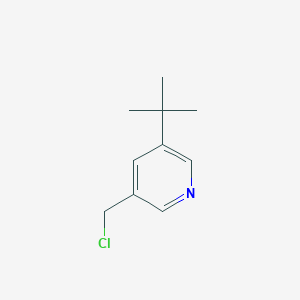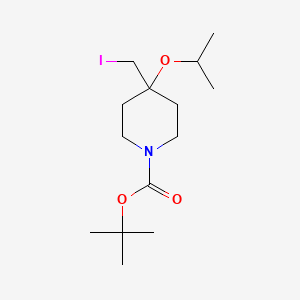
tert-Butyl 4-(iodomethyl)-4-isopropoxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of functional groups such as tert-butyl, iodomethyl, and propan-2-yloxy makes this compound a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by esterification and iodination. The reaction conditions often require the use of strong bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial for maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium iodide, potassium carbonate, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. Its structure allows for interactions with various biological targets, providing insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable building block in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or other applications. Detailed studies are required to elucidate the exact mechanisms and effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(chloromethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
- tert-butyl 4-(bromomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
- tert-butyl 4-(fluoromethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate lies in its iodomethyl group, which provides distinct reactivity compared to its chloro, bromo, and fluoro counterparts
Properties
Molecular Formula |
C14H26INO3 |
|---|---|
Molecular Weight |
383.27 g/mol |
IUPAC Name |
tert-butyl 4-(iodomethyl)-4-propan-2-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26INO3/c1-11(2)18-14(10-15)6-8-16(9-7-14)12(17)19-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
MBTGNJWALHXBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCN(CC1)C(=O)OC(C)(C)C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


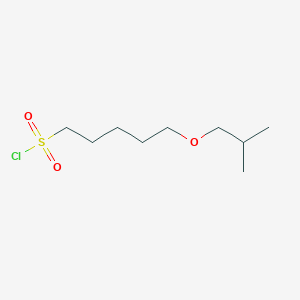
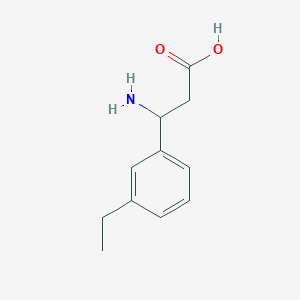
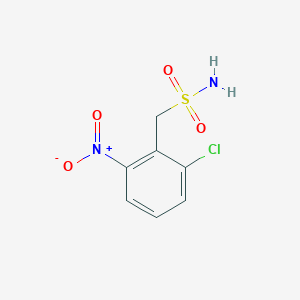
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
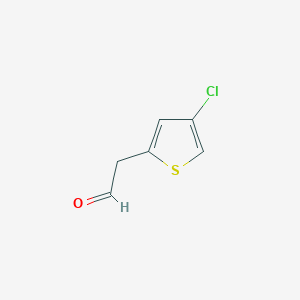
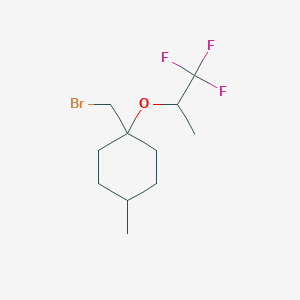
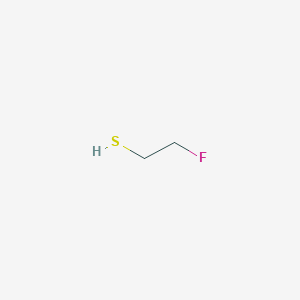
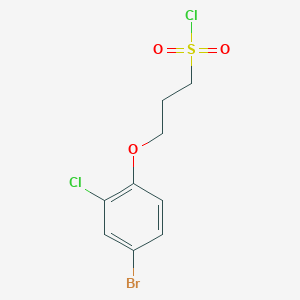
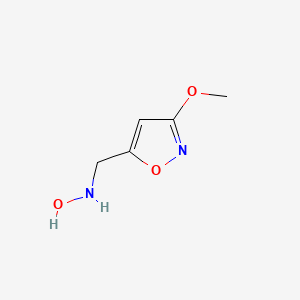
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
